4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate
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Overview
Description
4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate: is an organic compound that features a naphthyl group, a phthalimide core, and a p-tolyloxycarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves the reaction of 1-naphthylamine with phthalic anhydride to form N-(1-naphthyl)phthalimide. This intermediate is then reacted with p-tolyloxycarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The phthalimide core can be reduced to phthalamic acid derivatives.
Substitution: The p-tolyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a fluorescent probe due to its naphthyl group, which exhibits fluorescence properties. It can also be used in the study of enzyme-substrate interactions and protein labeling.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules can be exploited for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The naphthyl group can intercalate with aromatic residues in proteins, while the phthalimide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(1-Naphthyl)phthalimide: Lacks the p-tolyloxycarbonyl group, making it less versatile in chemical reactions.
N-(2-Naphthyl)-5-(p-tolyloxycarbonyl)phthalimide: Similar structure but with the naphthyl group in a different position, affecting its reactivity and applications.
N-(1-Naphthyl)-5-(methoxycarbonyl)phthalimide: Contains a methoxycarbonyl group instead of p-tolyloxycarbonyl, leading to different chemical properties.
Uniqueness: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to the presence of the p-tolyloxycarbonyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H17NO4 |
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Molecular Weight |
407.4g/mol |
IUPAC Name |
(4-methylphenyl) 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H17NO4/c1-16-9-12-19(13-10-16)31-26(30)18-11-14-21-22(15-18)25(29)27(24(21)28)23-8-4-6-17-5-2-3-7-20(17)23/h2-15H,1H3 |
InChI Key |
PDTPSCZKFUCVKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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